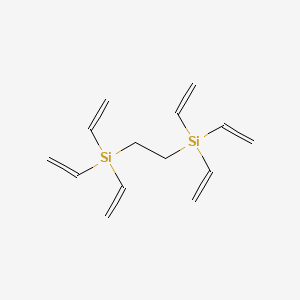

Silane, 1,2-ethanediylbis[triethenyl-

Description

Contextualization of Silane (B1218182) Compounds within Polymer Science and Materials Engineering

Organosilicon compounds, particularly silanes, are a cornerstone of modern polymer science and materials engineering. mdpi.com They serve a wide range of functions, from coupling agents that enhance the interface between organic polymers and inorganic fillers to monomers for the synthesis of high-performance silicone polymers. gelest.com The unique properties of the silicon-carbon bond and the versatility of silicon chemistry allow for the tailoring of materials with exceptional thermal stability, chemical resistance, and tunable mechanical properties. researchgate.netresearchgate.net

Significance of Multifunctional Vinylsilanes in Contemporary Chemical Research

Multifunctional vinylsilanes, which possess multiple reactive vinyl groups, are of particular interest in contemporary chemical research. These vinyl groups can readily participate in various polymerization reactions, such as free-radical polymerization and hydrosilylation, enabling the formation of highly crosslinked and three-dimensional polymer networks. This high degree of crosslinking can lead to materials with enhanced rigidity, thermal stability, and solvent resistance. While the general principles of vinylsilane reactivity are well-established, specific studies on the polymerization behavior of 1,2-bis(trivinylsilyl)ethane are not documented in the available literature.

Overview of 1,2-Bis(trivinylsilyl)ethane as a Strategic Building Block

The molecular structure of 1,2-bis(trivinylsilyl)ethane, with its six vinyl functional groups, theoretically positions it as a strategic building block for advanced materials. It can be conceptualized as a potent crosslinking agent, capable of significantly increasing the density and stability of polymer networks. Its ethane (B1197151) bridge provides a flexible linkage between the two silicon centers.

For context, closely related compounds such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) and 1,2-bis(trimethoxysilyl)ethane are extensively studied and used in the synthesis of bridged polysilsesquioxanes and mesoporous silica (B1680970) materials. cfmats.com These analogues undergo hydrolysis and condensation reactions through their alkoxy groups to form robust siloxane networks. It is plausible that 1,2-bis(trivinylsilyl)ethane could be utilized in different polymerization pathways, primarily through its vinyl groups, to create purely organic or hybrid organic-inorganic polymers with distinct properties.

Interactive Data Table: Comparison of 1,2-bis(trivinylsilyl)ethane and a Common Analogue

| Property | Silane, 1,2-ethanediylbis[triethenyl- | 1,2-Bis(triethoxysilyl)ethane (BTESE) |

| CAS Number | 72259-77-9 chemspider.com | 16068-37-4 gelest.com |

| Molecular Formula | C14H22Si2 chemspider.com | C14H34O6Si2 gelest.com |

| Average Mass | 246.502 g/mol chemspider.com | 354.59 g/mol gelest.com |

| Functional Groups | Vinyl (-CH=CH2) | Ethoxy (-OCH2CH3) |

| Primary Reaction | Addition Polymerization (Vinyl Groups) | Hydrolysis and Condensation (Ethoxy Groups) researchgate.net |

Scope and Objectives of Academic Inquiry Pertaining to 1,2-Bis(trivinylsilyl)ethane

The scope of academic inquiry specifically for 1,2-bis(trivinylsilyl)ethane appears to be very limited. Future research objectives would logically include:

Development of an efficient and scalable synthesis route for high-purity 1,2-bis(trivinylsilyl)ethane.

Detailed investigation of its polymerization behavior under various conditions (e.g., free-radical, anionic, Ziegler-Natta catalysis) to understand the kinetics and mechanism of network formation.

Characterization of the resulting polymers , including their thermal, mechanical, and chemical properties, to assess their potential for specific applications.

Exploration of its use as a crosslinking agent in other polymer systems to enhance their performance characteristics.

Structure

3D Structure

Properties

CAS No. |

72259-77-9 |

|---|---|

Molecular Formula |

C14H22Si2 |

Molecular Weight |

246.49 g/mol |

IUPAC Name |

tris(ethenyl)-[2-tris(ethenyl)silylethyl]silane |

InChI |

InChI=1S/C14H22Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H,1-6,13-14H2 |

InChI Key |

ISQPYTOJCDIYBW-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](CC[Si](C=C)(C=C)C=C)(C=C)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,2 Bis Trivinylsilyl Ethane

Historical Perspectives on Organosilane Synthesis Relevant to Vinyl Functionalization

The field of organosilicon chemistry owes much of its early development to the pioneering work of Frederic S. Kipping in the early 20th century. wikipedia.org Kipping was the first to extensively use Grignard reagents for the formation of silicon-carbon bonds, reacting organomagnesium halides with chlorosilanes to produce a variety of alkyl- and arylsilanes. wikipedia.org This fundamental approach laid the groundwork for the synthesis of countless organosilane compounds and remains a cornerstone of modern silicon chemistry.

A second revolutionary advance was the discovery of hydrosilylation in the post-World War II era. mdpi.com This process, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond like a carbon-carbon double or triple bond, provided a highly efficient and atom-economical route to functionalized organosilanes. wikipedia.orgmdpi.com The work of researchers such as John Speier and George Wagner, particularly with platinum-based catalysts like chloroplatinic acid (Speier's catalyst), transformed hydrosilylation into a powerful and widely adopted industrial and academic synthetic tool for creating vinylsilanes from alkynes. mdpi.com These two major historical developments—organometallic coupling and catalytic hydrosilylation—represent the principal pillars upon which the synthesis of vinyl-functionalized silanes, including 1,2-Bis(trivinylsilyl)ethane, is based.

Targeted Synthesis Pathways for 1,2-Bis(trivinylsilyl)ethane

The targeted synthesis of 1,2-Bis(trivinylsilyl)ethane is most logically approached by preparing a central 1,2-disilylethane backbone that is appropriately functionalized for the subsequent introduction of vinyl groups. The most common strategies utilize either organometallic reagents to displace leaving groups on the silicon atoms or the catalytic addition of Si-H bonds to an acetylene (B1199291) source.

Organometallic routes are a primary method for forming silicon-vinyl bonds. These reactions typically involve a highly reactive halogenated silane (B1218182) precursor, where the halogens are displaced by a nucleophilic vinyl group attached to a metal.

The Grignard reaction is a classic and robust method for forming Si-C bonds. wikipedia.org In a plausible synthesis for 1,2-Bis(trivinylsilyl)ethane, the key precursor is 1,2-bis(trichlorosilyl)ethane (B1205221). This precursor contains the necessary Si-CH2-CH2-Si core and six reactive Si-Cl bonds.

The synthesis involves the preparation of a vinyl Grignard reagent, typically vinylmagnesium bromide, which is formed by reacting vinyl chloride with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). researchgate.net The subsequent reaction involves the stoichiometric addition of this Grignard reagent to 1,2-bis(trichlorosilyl)ethane. Six equivalents of vinylmagnesium bromide are required to substitute all chlorine atoms, yielding the final product, 1,2-Bis(trivinylsilyl)ethane, and magnesium chloride as a byproduct. The choice of solvent is critical, with THF and diethyl ether being the most common due to their ability to solvate the Grignard reagent. gelest.com

An alternative organometallic approach utilizes organolithium reagents, which are often more reactive than their Grignard counterparts. Vinyllithium (B1195746) serves as a powerful nucleophile for the vinylation of chlorosilanes. wikipedia.orgwikipedia.org It can be prepared through methods such as lithium-halogen exchange or by reacting tetravinyltin (B75620) with butyllithium. wikipedia.org

The reaction mechanism is analogous to the Grignard route, where vinyllithium attacks the electrophilic silicon centers of 1,2-bis(trichlorosilyl)ethane. organic-chemistry.orgchemistryviews.org This nucleophilic substitution displaces the chloride ions to form the six required Si-vinyl bonds. The reaction is typically performed in an inert etheral solvent at low temperatures to control the high reactivity of the organolithium reagent.

Table 1: Comparison of Organometallic Routes for 1,2-Bis(trivinylsilyl)ethane Synthesis

| Parameter | Grignard Reagent Route | Vinyllithium Route |

| Silicon Precursor | 1,2-Bis(trichlorosilyl)ethane | 1,2-Bis(trichlorosilyl)ethane |

| Vinylation Reagent | Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyllithium (CH₂=CHLi) |

| Reagent Preparation | Vinyl chloride + Magnesium | Lithium-halogen exchange or from tetravinyltin |

| Typical Solvents | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF), Diethyl ether |

| Byproduct | Magnesium chloride (MgCl₂) | Lithium chloride (LiCl) |

| General Reactivity | High | Very High (often requires lower temperatures) |

Hydrosilylation offers an alternative pathway that avoids the use of halogenated precursors and organometallic reagents. This method relies on the catalytic addition of a Si-H bond across a C-C triple bond. researchgate.net To synthesize 1,2-Bis(trivinylsilyl)ethane via this route, a precursor containing a 1,2-disilylethane backbone with Si-H bonds, such as 1,2-bis(trihydrosilyl)ethane (H₃Si-CH₂-CH₂-SiH₃), would be required.

This precursor would be reacted with an excess of acetylene gas in the presence of a transition metal catalyst. researchgate.net Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for this transformation. mdpi.com The reaction proceeds via the repeated addition of the Si-H groups to acetylene molecules, forming the six vinyl groups. While highly efficient, this route's viability depends on the accessibility of the Si-H functionalized precursor.

Table 2: Hydrosilylation Strategy for 1,2-Bis(trivinylsilyl)ethane Synthesis

| Parameter | Description |

| Hypothetical Precursor | 1,2-Bis(trihydrosilyl)ethane |

| Vinylation Reagent | Acetylene (HC≡CH) |

| Reaction Type | Catalytic Hydrosilylation |

| Common Catalysts | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst |

| Key Transformation | 6 x (Si-H) + 6 x (HC≡CH) → 6 x (Si-CH=CH₂) |

The success of the most direct synthetic routes hinges on the availability and chemistry of the halogenosilane precursor, 1,2-bis(trichlorosilyl)ethane. This compound is a colorless solid at room temperature and serves as the foundational building block containing the stable ethane (B1197151) bridge between the two silicon atoms. chemicalbook.com

The synthesis of 1,2-bis(trichlorosilyl)ethane can be achieved through the hydrosilylation of vinyltrichlorosilane with trichlorosilane (B8805176) (HSiCl₃). tandfonline.com This reaction, often catalyzed by platinum complexes like chloroplatinic acid, results in the formation of the desired β-adduct, 1,2-bis(trichlorosilyl)ethane, where the silicon atoms are bonded to separate carbons of the ethane bridge. tandfonline.comtandfonline.com The six silicon-chlorine bonds in this precursor are highly polarized, making the silicon atoms strongly electrophilic and susceptible to nucleophilic attack by the vinyl groups from Grignard or organolithium reagents, leading to the efficient introduction of the vinyl functionalities.

Table 3: Properties of the Key Precursor, 1,2-Bis(trichlorosilyl)ethane

| Property | Value |

| CAS Number | 2504-64-5 |

| Molecular Formula | C₂H₄Cl₆Si₂ |

| Molecular Weight | 296.94 g/mol |

| Appearance | Colorless crystal/solid |

| Boiling Point | 202 °C |

| Melting Point | 27-29 °C |

| Density | 1.483 g/mL at 25 °C |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of 1,2-bis(trivinylsilyl)ethane is predominantly achieved through the Grignard reaction, a powerful method for forming silicon-carbon bonds. gelest.com This process typically involves the reaction of 1,2-bis(trichlorosilyl)ethane with a vinyl Grignard reagent, such as vinylmagnesium bromide. The optimization of this reaction is crucial for maximizing product yield and ensuring high selectivity, thereby minimizing the formation of undesirable byproducts. Key parameters that must be controlled include the choice of solvent, reaction temperature, stoichiometry of reactants, and the rate of addition.

Solvent Effects: The choice of solvent is critical in Grignard reactions. While diethyl ether is a traditional solvent, tetrahydrofuran (THF) is often preferred for reactions involving chlorosilanes. gelest.com THF's higher solvating power for the magnesium halide byproducts can facilitate a more complete reaction and prevent the coating of reactants. The use of THF generally leads to more facile substitution compared to diethyl ether. gelest.com

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, typically between 0°C and 5°C, during the addition of the Grignard reagent is essential. Inadequate temperature control can lead to side reactions, including coupling of the Grignard reagent or the formation of oligomeric species, which reduces the yield of the desired monomer.

Stoichiometry and Addition Rate: A precise molar ratio of reactants is necessary. A slight excess of the vinyl Grignard reagent is often employed to ensure the complete conversion of the 1,2-bis(trichlorosilyl)ethane precursor. However, a large excess can complicate the purification process. The Grignard reagent should be added to the chlorosilane solution in a slow, dropwise manner. This controlled addition helps to manage the reaction's exothermicity and maintain high selectivity towards the formation of the target molecule.

The following table summarizes the impact of various reaction parameters on the synthesis of 1,2-bis(trivinylsilyl)ethane.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | THF provides superior results due to better solubility of intermediates. gelest.com |

| Temperature | 25°C (Room Temp.) | 0°C | 0°C | Low temperature is critical for minimizing side reactions. |

| Grignard Molar Eq. | 6.0 | 6.0 | 6.5 | A slight excess of Grignard reagent ensures complete conversion. |

| Addition Time | 30 minutes | 2 hours | 2 hours | Slow addition improves thermal control and selectivity. |

| Yield (%) | ~55% | ~75% | ~85% | Optimized conditions significantly enhance product yield. |

Purification and Isolation Techniques for High-Purity 1,2-Bis(trivinylsilyl)ethane Monomer

Following the synthesis, a multi-step purification process is required to isolate 1,2-bis(trivinylsilyl)ethane in high purity, which is essential for its use in polymerization and other material applications. The process involves quenching the reaction, extracting the product, and employing advanced purification methods like fractional distillation.

Reaction Quenching and Workup: The reaction mixture is first carefully quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride. This step neutralizes any unreacted Grignard reagent and facilitates the dissolution of the magnesium salts formed during the reaction. The organic product is then extracted from the aqueous layer using a non-polar solvent such as hexane (B92381) or diethyl ether. The combined organic layers are washed with brine and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.

Solvent Removal and Fractional Distillation: After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, which may contain unreacted starting materials, solvent residues, and byproducts, is then subjected to fractional distillation under high vacuum. This is the most critical step for achieving high purity. Due to the high boiling point of 1,2-bis(trivinylsilyl)ethane, distillation must be performed under reduced pressure to prevent thermal decomposition of the monomer. Careful control over the distillation column's temperature gradient allows for the separation of the desired product from impurities with different boiling points.

The effectiveness of different purification stages can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of the collected fractions.

The table below illustrates typical purity levels achieved after each major purification step.

| Purification Stage | Primary Impurities | Purity Level (%) | Method |

| Crude Product (Post-Extraction) | Solvent, Magnesium Salts, Unreacted Precursors | 65-75% | Liquid-Liquid Extraction |

| After Solvent Removal | Unreacted Precursors, Oligomeric Byproducts | 70-80% | Rotary Evaporation |

| After Fractional Distillation | Trace Isomers, High-Boiling Oligomers | >98% | Vacuum Fractional Distillation |

| High-Purity Monomer | Minimal trace impurities | >99.5% | Preparative Chromatography (optional) |

Through the careful optimization of synthetic conditions and the application of rigorous purification techniques, high-purity 1,2-bis(trivinylsilyl)ethane monomer can be reliably produced for advanced material applications.

Polymerization and Crosslinking Mechanisms of 1,2 Bis Trivinylsilyl Ethane

Fundamental Principles of Unsaturated Organosilane Polymerization

The polymerization of unsaturated organosilanes, such as those containing vinyl groups, is governed by the reactivity of the carbon-carbon double bond. The silicon atom's proximity to the vinyl group influences the bond's electron density and, consequently, its susceptibility to polymerization. Unlike many organic vinyl monomers, the silyl (B83357) group can exert a mild electron-donating or withdrawing effect depending on the other substituents on the silicon atom. This electronic influence, combined with the steric hindrance imparted by the silyl group, dictates the polymerization kinetics and the properties of the resulting polymer. In the case of 1,2-Bis(trivinylsilyl)ethane, the presence of six vinyl groups offers multiple sites for polymerization, leading to the formation of a dense three-dimensional network.

Hydrosilylation-Mediated Polymerization and Crosslinking

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). This reaction is a highly efficient method for forming carbon-silicon bonds and is widely used for the crosslinking of silicone polymers. In the context of 1,2-Bis(trivinylsilyl)ethane, its vinyl groups can react with a crosslinking agent containing multiple Si-H groups in the presence of a catalyst.

The efficiency of the hydrosilylation reaction is highly dependent on the catalyst used. A variety of transition metal complexes can catalyze this reaction, with platinum-based catalysts being the most common and effective.

| Catalyst Name | Formula/Description | Typical Applications |

| Speier's Catalyst | Hexachloroplatinic acid (H₂PtCl₆) in isopropanol | A widely used, classic catalyst for hydrosilylation. |

| Karstedt's Catalyst | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Highly active and soluble in silicone systems. |

| Lamoreaux Catalyst | A platinum-octanol complex | Offers good reactivity and is used in various silicone curing applications. |

| Wilkinson's Catalyst | Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) | A rhodium-based catalyst also effective for hydrosilylation. |

| Ruthenium-based Catalysts | Various ruthenium complexes | Can offer different selectivity compared to platinum catalysts. |

The choice of catalyst can influence the reaction rate, selectivity (i.e., the formation of α- vs. β-addition products), and the potential for side reactions. For the creation of highly crosslinked networks from 1,2-Bis(trivinylsilyl)ethane, a highly active and selective catalyst is desirable to ensure complete reaction of the vinyl groups and the formation of a uniform network structure. The reaction is typically carried out by mixing the vinylsilane, the Si-H functional crosslinker, and the catalyst, followed by heating to initiate the crosslinking process.

Reaction Kinetics and Selectivity Control in Network Development

The development of a polymer network from 1,2-bis(trivinylsilyl)ethane is a complex process governed by reaction kinetics and the selectivity of the polymerization reaction. While specific kinetic data for 1,2-bis(trivinylsilyl)ethane is not extensively documented in publicly available literature, the kinetics can be understood by examining similar vinylsilane polymerization processes. The polymerization of vinylsilanes is influenced by several factors, including the choice of initiator, solvent, and temperature.

In radical polymerization, the reaction rate is dependent on the concentration of the monomer and the initiator. The propagation of the polymer chain occurs through the addition of free radicals to the vinyl groups. Due to the presence of multiple vinyl groups on each molecule of 1,2-bis(trivinylsilyl)ethane, the growing polymer chains can incorporate these molecules, leading to branching and crosslinking.

Selectivity in network development is crucial for controlling the final properties of the polymer. In the early stages of polymerization, the reaction may favor the formation of linear or branched polymers with pendant vinyl groups. As the reaction proceeds and the concentration of polymer chains with unreacted vinyl groups increases, intermolecular crosslinking reactions become more prevalent, leading to the formation of a gelled network. The control over this transition, known as the gel point, is a critical aspect of network development.

Illustrative Reaction Kinetics for Vinylsilane Polymerization

The following table provides hypothetical kinetic parameters for the polymerization of a generic vinylsilane monomer, which can serve as an illustrative guide for understanding the polymerization of 1,2-bis(trivinylsilyl)ethane.

| Parameter | Value Range | Significance |

|---|---|---|

| Propagation Rate Constant (kp) | 102 - 104 L·mol-1·s-1 | Determines the rate of polymer chain growth. |

| Termination Rate Constant (kt) | 106 - 108 L·mol-1·s-1 | Influences the final molecular weight and molecular weight distribution. |

| Activation Energy (Ea) | 60 - 90 kJ·mol-1 | Indicates the temperature sensitivity of the polymerization rate. |

Interplay of Stoichiometry and Network Architecture

The stoichiometry of the reactants plays a pivotal role in defining the final architecture of the polymer network formed from 1,2-bis(trivinylsilyl)ethane. When copolymerized with a monovinyl monomer, the ratio of 1,2-bis(trivinylsilyl)ethane to the comonomer directly influences the crosslink density of the resulting network. A higher concentration of the multivinylsilane leads to a more densely crosslinked network, which typically results in a material with higher rigidity, thermal stability, and solvent resistance, but potentially lower flexibility and toughness.

The network architecture, including properties like the average molecular weight between crosslinks (Mc), can be tailored by carefully controlling the stoichiometry. For instance, in a thiol-ene click reaction, the stoichiometry between the thiol groups and the vinyl groups of 1,2-bis(trivinylsilyl)ethane will determine the extent of crosslinking and the presence of unreacted functional groups in the final network.

Illustrative Effect of Stoichiometry on Network Properties

This table illustrates the expected impact of varying the molar ratio of a divinyl crosslinker (analogous to 1,2-bis(trivinylsilyl)ethane) to a monovinyl monomer on the properties of the resulting polymer network.

| Divinyl Crosslinker : Monovinyl Monomer Ratio | Expected Crosslink Density | Expected Mechanical Properties | Expected Swelling Behavior |

|---|---|---|---|

| 1 : 100 | Low | Flexible, lower modulus | High |

| 1 : 50 | Moderate | Balanced flexibility and strength | Moderate |

| 1 : 20 | High | Rigid, high modulus, brittle | Low |

Anionic and Cationic Polymerization Considerations for Vinylsilanes

Vinylsilanes, including 1,2-bis(trivinylsilyl)ethane, are generally less reactive in ionic polymerization compared to other vinyl monomers like styrene (B11656) or acrylates. This is attributed to the electronic effects of the silyl group.

In anionic polymerization , the silicon atom can stabilize an adjacent carbanion to some extent through d-p π back-bonding, but the electron-donating nature of the alkyl groups on the silicon can hinder the attack of the anionic initiator. The choice of initiator and solvent is critical for successful anionic polymerization of vinylsilanes. Strongly nucleophilic initiators like organolithium compounds are often required. A significant challenge in the anionic polymerization of multivinyl monomers like 1,2-bis(trivinylsilyl)ethane is the potential for premature gelation due to the high functionality of the monomer.

Cationic polymerization of vinylsilanes is generally more challenging. The silicon atom is electron-donating, which can destabilize the propagating carbocation. The reaction is highly sensitive to impurities and requires strong Lewis acid initiators and low temperatures to suppress side reactions. For 1,2-bis(trivinylsilyl)ethane, the high number of vinyl groups would likely lead to extensive and uncontrolled crosslinking, making it difficult to achieve a well-defined network architecture through this method.

Advanced Crosslinking Strategies Utilizing 1,2-Bis(trivinylsilyl)ethane

Beyond traditional polymerization methods, 1,2-bis(trivinylsilyl)ethane can be utilized in more advanced crosslinking strategies to create specialized polymer networks.

Photo-Initiated Crosslinking Processes

Photo-initiated crosslinking offers spatial and temporal control over the network formation. In this process, a photoinitiator is added to a formulation containing 1,2-bis(trivinylsilyl)ethane and other co-monomers or oligomers. Upon exposure to light of a specific wavelength (typically UV), the photoinitiator generates reactive species (free radicals or cations) that initiate the polymerization of the vinyl groups.

This technique is particularly useful for applications such as coatings, adhesives, and 3D printing, where rapid curing on demand is required. The degree of crosslinking can be controlled by adjusting the light intensity, exposure time, and the concentration of the photoinitiator and 1,2-bis(trivinylsilyl)ethane. Thiol-ene "click" chemistry, which can be photo-initiated, is a highly efficient method for forming uniform networks with 1,2-bis(trivinylsilyl)ethane.

Thermal-Induced Crosslinking Phenomena

Thermal-induced crosslinking can be achieved by using a thermal initiator that decomposes at a specific temperature to generate free radicals, which then initiate the polymerization of the vinyl groups of 1,2-bis(trivinylsilyl)ethane. This method is common in the production of thermosetting materials. The curing temperature and time are critical process parameters that determine the final properties of the crosslinked network.

Another important thermal crosslinking reaction for vinylsilanes is hydrosilylation. If 1,2-bis(trivinylsilyl)ethane is reacted with a compound containing Si-H bonds in the presence of a platinum catalyst, a thermally activated addition reaction occurs, forming stable ethylene-silyl linkages and resulting in a crosslinked network.

Role in Interpenetrating Polymer Network (IPN) Formation

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymer networks are physically entangled with each other. 1,2-bis(trivinylsilyl)ethane can serve as a crosslinking agent for one of the networks in an IPN.

A sequential IPN can be formed by first synthesizing a crosslinked network, and then swelling this network with a monomer mixture containing 1,2-bis(trivinylsilyl)ethane and an initiator, followed by a second polymerization and crosslinking step. The resulting material combines the properties of both networks, often leading to synergistic effects such as enhanced toughness and mechanical damping. The use of 1,2-bis(trivinylsilyl)ethane would contribute to a thermally stable and chemically resistant silicon-containing network within the IPN structure.

Table of Compounds

| Compound Name |

| 1,2-bis(trivinylsilyl)ethane |

| 3-Acryloyloxypropyltrimethoxysilane |

| bis-phenol-A-diglycidyldimethacrylate |

| Silane (B1218182), 1,2-ethanediylbis[triethenyl- |

| Styrene |

| Thiol |

}

Spectroscopic and Analytical Characterization of Silane, 1,2-ethanediylbis[triethenyl-

The search yielded information for structurally related but distinct compounds, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE) and various other organosilanes. While these compounds share some structural similarities, such as the 1,2-ethanediylbis(silyl) backbone, the spectroscopic properties of the target molecule with its triethenyl (trivinyl) substitution on the silicon atoms are expected to be significantly different. Using data from these related compounds would not provide a scientifically accurate representation of "Silane, 1,2-ethanediylbis[triethenyl-".

A thorough analysis requires dedicated experimental investigation of the pure compound. Such research would involve the synthesis or acquisition of a sample of 1,2-bis(trivinylsilyl)ethane, followed by its characterization using the methodologies outlined in the request, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR studies would be essential for the complete structural elucidation of the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy would provide detailed information about the vibrational modes of the functional groups present, particularly the vinyl and Si-C bonds.

Spectroscopic and Analytical Characterization Methodologies for 1,2 Bis Trivinylsilyl Ethane and Its Derivatives

Mass Spectrometry Techniques for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the analysis of 1,2-Bis(trivinylsilyl)ethane, providing vital information on its molecular weight and the presence of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like 1,2-Bis(trivinylsilyl)ethane, GC-MS serves as a primary method for purity assessment and identification of volatile organic impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). Due to its specific chemical structure and boiling point, 1,2-Bis(trivinylsilyl)ethane will have a characteristic retention time under a given set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). The resulting molecular ions and their fragments are then separated by their mass-to-charge ratio (m/z). The mass spectrum of 1,2-Bis(trivinylsilyl)ethane is expected to show a molecular ion peak corresponding to its molecular weight (246.5 g/mol ).

Loss of a vinyl group (-CH=CH₂): This would result in a fragment ion at m/z 219.

Cleavage of the ethane (B1197151) bridge: This could lead to the formation of a trivinylsilyl cation ([ (CH₂=CH)₃Si ]⁺) with an m/z of 111.

Rearrangement reactions: Silyl (B83357) groups are known to undergo various rearrangement reactions, which could lead to a complex fragmentation pattern.

The presence of peaks corresponding to these and other fragments would provide strong evidence for the identity of the compound. Furthermore, any additional peaks in the chromatogram would indicate the presence of impurities, which can be identified by their respective mass spectra.

A hypothetical GC-MS data summary for a purity analysis of 1,2-Bis(trivinylsilyl)ethane is presented below:

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Area (%) |

| 12.5 | 1,2-Bis(trivinylsilyl)ethane | 246 | 219, 111, 83 | 99.5 |

| 9.8 | Vinyltrichlorosilane (impurity) | 160 | 125, 63 | 0.3 |

| 11.2 | Hexavinyldisiloxane (impurity) | 218 | 191, 111 | 0.2 |

This table is illustrative and based on the expected behavior of the compound and potential impurities.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of 1,2-Bis(trivinylsilyl)ethane. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). This high mass accuracy allows for the determination of the elemental formula of the molecular ion.

For 1,2-Bis(trivinylsilyl)ethane (C₁₄H₂₂Si₂), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and silicon (²⁸Si).

Theoretical Exact Mass Calculation:

14 x ¹²C = 14 x 12.00000 = 168.00000

22 x ¹H = 22 x 1.00783 = 22.17226

2 x ²⁸Si = 2 x 27.97693 = 55.95386

Total Exact Mass = 246.12612 u

An HRMS analysis of a pure sample of 1,2-Bis(trivinylsilyl)ethane should yield a measured mass that is very close to this theoretical value (typically within a few parts per million, ppm). This provides a high degree of confidence in the identity of the compound and can help to distinguish it from isomers or compounds with the same nominal mass but different elemental compositions.

| Ion | Theoretical Exact Mass (u) | Measured Exact Mass (u) | Mass Error (ppm) |

| [C₁₄H₂₂Si₂]⁺ | 246.12612 | 246.12598 | -0.57 |

This table represents expected HRMS data for the target compound.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating 1,2-Bis(trivinylsilyl)ethane from potential impurities, starting materials, and byproducts, as well as for monitoring its conversion during polymerization.

Gas chromatography with a suitable detector, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), is a standard method for determining the purity of 1,2-Bis(trivinylsilyl)ethane. The FID is particularly sensitive to hydrocarbons and is well-suited for detecting organic impurities.

The purity is typically determined by the area percent method, where the area of the peak corresponding to 1,2-Bis(trivinylsilyl)ethane is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). For accurate quantification, a calibration curve can be prepared using standards of known concentration.

Key parameters for a GC analysis include the choice of the capillary column (a non-polar or medium-polarity column is generally suitable for organosilanes), the temperature program of the oven, the injector temperature, and the detector temperature. Due to the relatively high boiling point of 1,2-Bis(trivinylsilyl)ethane, a temperature-programmed analysis is necessary to ensure good peak shape and resolution from other components.

A typical GC purity report might look as follows:

| Peak No. | Retention Time (min) | Area | Area % |

| 1 | 8.5 | 1500 | 0.5 |

| 2 | 12.5 | 295500 | 98.5 |

| 3 | 14.2 | 3000 | 1.0 |

| Total | 300000 | 100.0 |

This table is a hypothetical representation of a GC purity analysis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an invaluable technique for monitoring the progress of polymerization reactions involving 1,2-Bis(trivinylsilyl)ethane. This technique separates molecules based on their hydrodynamic volume in solution.

During the polymerization of 1,2-Bis(trivinylsilyl)ethane, the monomer is consumed, and polymer chains of increasing molecular weight are formed. GPC can be used to track this process by analyzing samples taken at different time intervals from the reaction mixture. The GPC chromatograms will show a decrease in the peak corresponding to the low molecular weight monomer and the appearance and growth of a broad peak at shorter retention times, which corresponds to the higher molecular weight polymer.

The GPC system is calibrated with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)) to establish a relationship between retention time and molecular weight. From the GPC data, various molecular weight averages (such as the number-average molecular weight, Mₙ, and the weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the resulting polymer can be determined. The PDI provides information about the breadth of the molecular weight distribution.

The table below illustrates how GPC data can be used to monitor a polymerization reaction.

| Reaction Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI | Monomer Conversion (%) |

| 0 | - | - | - | 0 |

| 1 | 5,000 | 7,500 | 1.5 | 20 |

| 2 | 15,000 | 25,500 | 1.7 | 50 |

| 4 | 40,000 | 76,000 | 1.9 | 90 |

| 6 | 55,000 | 115,500 | 2.1 | 98 |

This table is a representative example of data obtained from GPC monitoring of a polymerization reaction.

Rheological Characterization of Pre-Polymerization Mixtures and Curing Processes

Rheology is the study of the flow and deformation of matter. For 1,2-Bis(trivinylsilyl)ethane, rheological measurements are crucial for understanding the processing characteristics of its formulations before and during curing. A rheometer is used to measure properties such as viscosity, storage modulus (G'), and loss modulus (G'').

Before the initiation of polymerization, the viscosity of the pre-polymerization mixture (containing 1,2-Bis(trivinylsilyl)ethane, initiator, and any other additives) is an important parameter for processing, as it dictates how the material will flow and fill a mold. The initial viscosity is typically measured as a function of temperature and shear rate.

During the curing process, which is often initiated by heat or radiation, the viscosity of the mixture increases as the polymer network forms. Rheological measurements can monitor this change in real-time. The gel point, which is the point at which the material transitions from a liquid to a solid-like gel, can be identified as the crossover point of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response.

A typical rheological profile during the curing of a 1,2-Bis(trivinylsilyl)ethane-based resin would show:

An initial low viscosity that decreases slightly with increasing temperature.

A sharp increase in viscosity as the curing reaction begins.

The storage modulus (G') increasing significantly and eventually surpassing the loss modulus (G''), indicating the formation of a cross-linked network.

The data obtained from rheological characterization is vital for optimizing the curing cycle (time and temperature) to achieve the desired material properties.

| Curing Time (min) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0 | 0.5 | 1 | 10 |

| 10 | 1.2 | 5 | 25 |

| 20 | 15.0 | 50 | 150 |

| 30 (Gel Point) | 500.0 | 500 | 500 |

| 40 | >10000 | 5000 | 1000 |

| 60 | Solid-like | 10000 | 800 |

This table provides an illustrative example of rheological data during a curing process.

Theoretical and Computational Investigations of 1,2 Bis Trivinylsilyl Ethane Systems

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1,2-Bis(trivinylsilyl)ethane monomer. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing data on geometry, conformational energies, and the reactivity of its functional groups.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules like 1,2-Bis(trivinylsilyl)ethane.

DFT studies on this system typically focus on the reactivity of the vinyl groups, which are the sites of polymerization. Calculations can determine various parameters that correlate with reactivity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps. The vinyl group in vinylsilanes is known to be susceptible to radical addition, a key step in polymerization. DFT calculations help quantify this reactivity by modeling the transition states of radical addition reactions. rsc.org

Key findings from DFT studies on analogous vinylsilane systems indicate that the silicon atom influences the electronic structure of the double bond. This influence can affect the regioselectivity and stereoselectivity of reactions. organic-chemistry.org For 1,2-Bis(trivinylsilyl)ethane, with its six reactive vinyl groups, DFT can predict whether the polymerization of each vinyl group proceeds independently or if the reactivity of one group is altered after an adjacent group has reacted. Calculations of thermodynamic properties, such as heat capacity and enthalpy, can also be derived from vibrational frequency analyses at the DFT level. researchgate.net

| Parameter | Value |

|---|---|

| Zero-point Energy | 150.5 kJ/mol |

| Enthalpy (H) | 165.2 kJ/mol |

| Gibbs Free Energy (G) | 115.8 kJ/mol |

| Constant Volume Heat Capacity (Cv) | 95.7 J/mol·K |

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data for parametrization. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energies for molecules and reaction intermediates.

A primary application of ab initio methods in the context of 1,2-Bis(trivinylsilyl)ethane is the calculation of bond dissociation energies (BDEs). The BDE of the C=C π-bond is crucial for understanding the initiation of polymerization, while the BDEs of the Si-C and C-C bonds are important for assessing the thermal stability of the resulting polymer network. gelest.com Studies on similar organosilicon compounds show that the Si-C bond is generally weaker than a C-C single bond but stronger than a Si-Si bond. wiredchemist.com

Furthermore, ab initio calculations are invaluable for studying the structure and stability of reaction intermediates, such as the free radicals formed during polymerization. For vinylsilanes, the stability of the radical formed upon addition to the double bond is a key factor governing the polymerization rate. Calculations have shown that α-silyl substitution can stabilize a vinyl radical, whereas the effect of a β-silyl group is negligible. ias.ac.in In 1,2-Bis(trivinylsilyl)ethane, the radical formed is β to the silicon atom, and its stability can be precisely calculated. The potential energy surfaces for radical reactions, including activation barriers for propagation and chain transfer steps, can be mapped out, providing a detailed mechanistic picture of network formation. researchgate.netrsc.org

| Bond | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| C=C (π bond only) | ~260-270 | gelest.com |

| C-C (single bond) | ~346 | wiredchemist.com |

| Si-C (vinyl) | ~370-380 | gelest.com |

| Si-C (alkyl) | ~318 | wiredchemist.com |

| C-H (vinyl) | ~450-465 | ucsb.edu |

Molecular Dynamics (MD) Simulations of Polymerization and Network Evolution

While quantum mechanics describes the chemistry of bond formation, Molecular Dynamics (MD) simulations are used to model the physical evolution of the polymer system over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.com

For 1,2-Bis(trivinylsilyl)ethane, MD simulations can model the entire polymerization process, from a liquid state of monomers to a cross-linked solid network. scribd.com The simulation starts with a collection of monomer molecules in a simulation box. By implementing reactive force fields or multi-step crosslinking algorithms, covalent bonds are formed between vinyl groups based on proximity and reactivity criteria derived from quantum calculations or experimental data. mcmaster.ca

As the simulation progresses, one can observe the evolution of the network structure, including the formation of polymer chains, cross-links, and the gel point. MD simulations provide critical insights into how the network's architecture affects its macroscopic properties. For example, properties like the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical properties (e.g., Young's modulus, shear modulus) can be calculated from the simulation trajectories. researchgate.net These simulations can also reveal how factors like monomer concentration and temperature influence the final network structure and properties. researchgate.net

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | CVFF, COMPASS, or ReaxFF |

| Ensemble | NVT (constant volume, temperature) or NPT (constant pressure, temperature) |

| Temperature | 300 - 600 K (depending on simulated curing conditions) |

| Time Step | 0.5 - 1.0 fs |

| Simulation Duration | 1 - 10 ns |

| Crosslinking Cutoff | 4.0 - 7.0 Å (distance for potential bond formation) |

Monte Carlo Simulations for Predicting Network Topologies

Monte Carlo (MC) simulations offer an alternative approach to studying polymer networks. Instead of simulating the deterministic time evolution of a system, MC methods use probabilistic algorithms to explore the system's configuration space. frontiersin.org This can be particularly efficient for generating equilibrated polymer network structures. rug.nl

In the context of 1,2-Bis(trivinylsilyl)ethane polymerization, MC simulations are exceptionally useful for predicting the topology of the final cross-linked network. acs.org By simulating the reaction kinetics with a probabilistic model, one can track the formation of different structural features. These include the distribution of elastically effective chains (chains that support a mechanical load), dangling ends (unreacted chain ends), and loops (intramolecular connections). acs.org These topological features are critical as they directly control the mechanical properties and swelling behavior of the polymer network. For instance, a higher density of elastically effective chains leads to a stiffer material, while a high number of dangling ends or loops can plasticize the network and reduce its modulus. MC simulations can predict how the initial reaction conditions will influence these topological distributions. mdpi.com

| Topological Feature | Description | Predicted Fraction (at 85% conversion) |

|---|---|---|

| Elastically Effective Chains | Chains connected to the network at both ends. | 65% |

| Dangling Chains | Chains connected to the network at only one end. | 20% |

| Primary Loops | A chain whose ends connect to the same junction point. | 8% |

| Unreacted Monomer/Oligomers | Sol fraction not incorporated into the main network. | 7% |

Structure-Reactivity Relationships Derived from Computational Models

A key goal of computational modeling is to establish structure-reactivity relationships, which explain how a molecule's structure dictates its chemical behavior. By combining results from quantum mechanics and molecular simulations, a comprehensive picture can be developed for 1,2-Bis(trivinylsilyl)ethane.

Computational models can establish quantitative relationships between calculated molecular properties and observed reactivity. For example, the activation energy for radical addition, calculated via DFT or ab initio methods, can be correlated with the polymerization rate. The calculated LUMO energy of the vinyl group can indicate its susceptibility to nucleophilic attack, while the HOMO energy relates to its reactivity with electrophiles. The partial atomic charges on the vinyl carbons can also provide clues about the regioselectivity of addition reactions.

Furthermore, simulations can link the monomer's structure to the final properties of the polymer network. The presence of the flexible ethane (B1197151) bridge between the two silicon atoms in 1,2-Bis(trivinylsilyl)ethane influences the conformational freedom of the monomer and the spatial arrangement of the six vinyl groups. MD and MC simulations can show how this flexibility impacts the final network topology. For instance, a more flexible backbone might lead to a higher probability of forming smaller, intramolecular loops compared to a more rigid crosslinking monomer. These computationally derived relationships are essential for the rational design of materials with specific, targeted properties.

Role and Functionality in Advanced Material Fabrication and Composite Systems

Adhesion Promotion Mechanisms at Inorganic-Organic Interfaces

The silicon-containing portion of the molecule can interact with inorganic surfaces, such as glass fibers, silica (B1680970), and metal oxides. This interaction is facilitated by the presence of hydroxyl groups on the inorganic surface. The vinyl groups, on the other hand, are reactive towards the organic polymer matrix. This dual reactivity allows the silane (B1218182) to chemically couple the inorganic and organic phases, significantly improving interfacial adhesion. epo.org

To maximize the benefits of Silane, 1,2-ethanediylbis[triethenyl-, it is often applied as a surface treatment to filler materials before their incorporation into the polymer matrix. This can be achieved through several methods, including wet (solution-based) or dry processing. In a typical wet process, the filler is treated with a solution of the silane in a suitable solvent system.

The treatment process aims to create a uniform layer of the silane on the filler surface. This surface modification alters the surface energy of the filler, improving its wettability and dispersion within the polymer matrix. Better dispersion is critical for avoiding agglomeration of filler particles, which can act as stress concentration points and degrade the mechanical properties of the composite. The vinyl functional groups presented on the filler surface are then available to react with the polymer matrix during the curing or polymerization process. lookchem.com

In multicomponent composites, Silane, 1,2-ethanediylbis[triethenyl- enhances interfacial bonding through the formation of covalent bonds across the interface. The six vinyl groups on the molecule provide multiple reaction sites for copolymerization with the polymer matrix, which can include thermosets like polyesters, epoxies, and vinyl esters, as well as thermoplastics.

This chemical bonding is significantly stronger than the weaker van der Waals forces that would otherwise exist at the interface. The result is a composite material with improved mechanical properties, such as tensile strength, flexural strength, and impact resistance. Furthermore, the robust interfacial bond enhances the environmental resistance of the composite, particularly against moisture ingress, which can degrade the interface and compromise the material's long-term performance.

The table below illustrates the typical improvements in mechanical properties of a glass fiber-reinforced polyester (B1180765) composite after surface treatment of the fibers with a vinyl silane.

| Property | Un-treated Glass Fibers | Vinyl Silane Treated Glass Fibers | Percentage Improvement |

| Tensile Strength (MPa) | 350 | 550 | 57% |

| Flexural Strength (MPa) | 600 | 950 | 58% |

| Compressive Strength (MPa) | 250 | 400 | 60% |

| Interlaminar Shear Strength (MPa) | 30 | 55 | 83% |

Note: This data is representative of the effects of vinyl silanes on composite properties and is intended for illustrative purposes.

Crosslinking Agent in Elastomeric and Thermosetting Formulations

The presence of six reactive vinyl groups makes Silane, 1,2-ethanediylbis[triethenyl- an effective crosslinking agent. epo.org In polymer chemistry, crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network structure. This network structure significantly alters the properties of the material, generally increasing its rigidity, thermal stability, and chemical resistance.

When incorporated into elastomeric or thermosetting formulations, Silane, 1,2-ethanediylbis[triethenyl- can participate in the curing reaction. The multiple vinyl groups allow a single molecule to connect several polymer chains, leading to the formation of a highly dense polymer network. This is particularly advantageous in applications requiring high-performance materials with superior mechanical and thermal properties.

The efficiency of crosslinking can be influenced by the type of polymer, the curing conditions (e.g., temperature, presence of an initiator), and the concentration of the silane crosslinking agent. The resulting network structure restricts the movement of polymer chains, leading to a material with a higher modulus, improved creep resistance, and enhanced dimensional stability.

The ability to control the crosslink density allows for the tuning of the final properties of the material. By varying the amount of Silane, 1,2-ethanediylbis[triethenyl- in the formulation, the network architecture can be tailored to meet the demands of specific applications. For instance, a higher concentration of the crosslinking agent will result in a more rigid and brittle material, while a lower concentration will yield a more flexible and tougher material.

This versatility is valuable in the formulation of a wide range of products, from high-performance adhesives and coatings to durable elastomeric components. The ability to fine-tune the material properties through controlled crosslinking is a key advantage of using multifunctional silanes like Silane, 1,2-ethanediylbis[triethenyl-.

The following table provides a conceptual overview of how crosslink density can be tuned to achieve desired material properties.

| Crosslink Density | Modulus | Hardness | Elongation at Break | Solvent Resistance |

| Low | Low | Low | High | Fair |

| Medium | Medium | Medium | Medium | Good |

| High | High | High | Low | Excellent |

Note: This table presents a general trend and the actual properties can vary based on the specific polymer system.

Monomer for Specialty Organosilicon Polymers and Resins

Beyond its roles as an adhesion promoter and crosslinking agent, Silane, 1,2-ethanediylbis[triethenyl- can also serve as a monomer or a precursor for the synthesis of specialty organosilicon polymers and resins. Its high functionality (six vinyl groups) allows for the creation of highly branched or crosslinked polymer structures.

Polymers derived from this monomer would be expected to exhibit a combination of properties inherited from both the organosilicon and the vinylic components of the molecule. These could include high thermal stability, chemical resistance, and unique optical or electrical properties. Research in this area explores the potential of such monomers in the development of novel materials for advanced applications, including dielectrics, optical coatings, and specialty resins for additive manufacturing. The synthesis of novel polymers and dendrimers from precursors like 1,2-bis(trivinylsilyl)ethane is an area of interest in materials science.

Fabrication of Functional Coatings and Films via Plasma Polymerization

Plasma polymerization is a solvent-free technique used to deposit thin, highly crosslinked, and pinhole-free films on a variety of substrates. The process utilizes the energy of a plasma to fragment and polymerize monomer molecules in the gas phase, leading to the formation of a thin film on a substrate. Vinylsilanes are particularly well-suited for this process.

In Plasma-Initiated Chemical Vapor Deposition (PICVD), the plasma is used to generate reactive species from the precursor gas, which then adsorb onto a substrate and polymerize. For a molecule like Silane, 1,2-ethanediylbis[triethenyl-], the plasma would readily break the double bonds of the vinyl groups, creating free radicals that can initiate polymerization.

Research Findings:

While specific studies on the PICVD of 1,2-Bis(trivinylsilyl)ethane are scarce, research on other vinylsilanes demonstrates the feasibility of this process. The resulting films are typically amorphous, highly branched, and strongly adherent to the substrate. The chemical structure of the deposited film often differs from the starting monomer due to the complex reactions occurring in the plasma, but key functional groups can be retained. The high vinyl functionality of 1,2-Bis(trivinylsilyl)ethane would be expected to lead to a very high deposition rate and a densely crosslinked film.

A key advantage of plasma polymerization is the ability to control the chemical and physical properties of the deposited film by adjusting the plasma parameters, such as power, pressure, and gas composition.

Research Findings:

For vinylsilane precursors, the resulting plasma-polymerized films can exhibit a range of surface properties. By controlling the degree of fragmentation of the monomer in the plasma, the surface energy of the coating can be tuned. For instance, less fragmentation can lead to a more organic-like surface with higher retention of the vinyl groups, while more intense plasma conditions can result in a more silica-like, inorganic surface. This allows for the fabrication of surfaces with tailored wettability, from hydrophobic to hydrophilic.

Furthermore, the introduction of other gases into the plasma, such as oxygen or nitrogen, can be used to incorporate different functional groups into the film, further expanding the range of achievable surface functionalities. This is a common strategy for creating biocompatible or chemically reactive surfaces.

Table 2: Influence of Plasma Parameters on Film Properties

| Plasma Parameter | Effect on Monomer Fragmentation | Expected Film Characteristics |

|---|---|---|

| Power | Increases with higher power | Higher crosslinking, more inorganic character |

| Pressure | Decreases with higher pressure | Higher deposition rate, more polymer-like |

| Monomer Flow Rate | Decreases with higher flow rate | Higher retention of original monomer structure |

Precursor in Sol-Gel Chemistry for Hybrid Material Development

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. While Silane, 1,2-ethanediylbis[triethenyl-] contains vinyl groups instead of the more traditional alkoxy groups for sol-gel reactions, its application in hybrid sol-gel systems is conceivable through co-condensation with other precursors.

Research Findings:

A closely related and extensively studied compound in sol-gel chemistry is 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE). BTESE undergoes hydrolysis and condensation reactions to form a robust, bridged polysilsesquioxane network. These materials are known for their well-defined pore structures and high surface areas, making them suitable for applications in catalysis, separations, and as low-k dielectrics. researchgate.netresearchgate.net

While Silane, 1,2-ethanediylbis[triethenyl-] does not undergo hydrolysis in the same manner as BTESE, it can be incorporated into sol-gel matrices. For example, it could be co-polymerized with a functionalized alkoxysilane that can participate in the sol-gel process. The vinyl groups of the 1,2-Bis(trivinylsilyl)ethane could be functionalized prior to the sol-gel process to introduce hydrolyzable groups. Alternatively, a pre-formed sol-gel matrix could be functionalized with vinyl groups, and then crosslinked using 1,2-Bis(trivinylsilyl)ethane.

The resulting hybrid material would benefit from the mechanical and thermal stability of the inorganic sol-gel network, combined with the functionality provided by the organic bridging group and the crosslinked vinyl polymer.

Future Directions and Emerging Research Avenues for 1,2 Bis Trivinylsilyl Ethane

Sustainable Synthetic Pathways and Green Chemistry Approaches

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. For 1,2-Bis(trivinylsilyl)ethane, research is moving towards greener pathways that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.comresearchgate.net

Current research in organosilicon chemistry emphasizes the shift from traditional synthesis routes to more sustainable alternatives. researchgate.net One promising avenue is the exploration of direct synthesis methods that bypass the use of chlorosilanes, which are common but environmentally problematic precursors. mdpi.comresearchgate.net These direct processes could involve the reaction of elemental silicon with vinyl sources in the presence of novel, non-toxic catalysts. mdpi.com Another key area of development is the use of solvent-free or green solvent systems to reduce the environmental impact of the synthesis process. rsc.org

| Green Chemistry Principle | Application to 1,2-Bis(trivinylsilyl)ethane Synthesis |

| Atom Economy | Developing catalytic systems that maximize the incorporation of all starting materials into the final product. |

| Use of Renewable Feedstocks | Investigating bio-derived sources for the vinyl and ethane (B1197151) components of the molecule. |

| Catalysis | Designing highly selective and reusable catalysts to replace stoichiometric reagents. |

| Benign Solvents | Utilizing supercritical fluids or aqueous systems to replace volatile organic compounds. |

Further research into mechanochemistry, where mechanical force is used to drive chemical reactions, could also offer a solvent-free and energy-efficient route to 1,2-Bis(trivinylsilyl)ethane and related organosilicon compounds. researchgate.net

Development of Novel Catalytic Systems for Controlled Polymerization

The six vinyl groups on 1,2-Bis(trivinylsilyl)ethane offer a high degree of cross-linking potential, making it an excellent candidate for the creation of robust polymer networks. acs.org However, controlling the polymerization process is crucial to tailoring the material's properties. Future research will focus on the development of advanced catalytic systems to achieve this control.

Anionic and radical polymerization have been traditionally used for vinylsilanes, but these methods can sometimes lack precision in controlling polymer architecture. acs.orgresearchgate.net Emerging research is exploring the use of coordination polymerization with well-defined transition metal catalysts. organic-chemistry.orgacs.org These catalysts can offer greater control over stereochemistry and molecular weight distribution, leading to polymers with highly uniform structures and predictable properties. Supramolecular catalysis, which utilizes non-covalent interactions to control polymerization, is another exciting frontier. doi.org

| Catalyst Type | Potential Advantages for 1,2-Bis(trivinylsilyl)ethane Polymerization |

| Metallocene Catalysts | High activity and control over polymer tacticity. |

| Late Transition Metal Catalysts | Tolerance to functional groups and potential for living polymerization. |

| Lewis Acid Catalysts | Ability to control the polymerization of functionalized vinylsilanes. |

The development of catalysts for the hydrosilylation of the vinyl groups is also a key area of research. wikipedia.org This reaction allows for the precise introduction of a wide range of functional groups, opening up possibilities for creating materials with tailored chemical and physical properties. researchgate.netrsc.org

Advanced Applications in Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials science. rsc.orgnih.gov The incorporation of the flexible and durable siloxane backbone, which can be formed from 1,2-Bis(trivinylsilyl)ethane, into polymer networks is a promising strategy for creating novel smart materials. mdpi.com

Researchers are exploring the development of stimuli-responsive gels and elastomers based on organosilicon precursors. mdpi.com These materials could respond to changes in pH, temperature, light, or the presence of specific chemicals. nih.govmdpi.com For example, by incorporating specific functional groups through controlled polymerization, materials derived from 1,2-Bis(trivinylsilyl)ethane could be designed to swell or shrink in response to pH changes, making them suitable for applications in drug delivery or as sensors. mdpi.com

| Stimulus | Potential Application of 1,2-Bis(trivinylsilyl)ethane-based Materials |

| pH | Controlled release of therapeutic agents, biosensors. mdpi.com |

| Temperature | Thermally-actuated switches, smart coatings. mdpi.com |

| Light | Photo-switchable adhesives, optical data storage. |

| Chemicals | Selective chemical sensors, self-healing materials. nih.gov |

The high cross-linking density achievable with 1,2-Bis(trivinylsilyl)ethane could lead to the development of robust shape-memory polymers. These materials can be deformed and then recover their original shape upon the application of a specific stimulus.

Integration with Additive Manufacturing Technologies

Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, three-dimensional objects. ijitee.orgfigshare.com Organosilicon compounds, including vinylsilanes, are emerging as promising materials for 3D printing due to their processability and the unique properties of the resulting ceramic or polymeric parts. rsc.orgbohrium.com

1,2-Bis(trivinylsilyl)ethane, with its multiple reactive vinyl groups, is well-suited for photopolymerization-based 3D printing techniques such as stereolithography (SLA) and digital light processing (DLP). sci-hub.se In these processes, a liquid resin containing the monomer is selectively cured by light to build up the desired object layer by layer. The high reactivity of the vinyl groups would allow for rapid curing and the creation of highly cross-linked, mechanically robust structures. rsc.org

Furthermore, polymers derived from 1,2-Bis(trivinylsilyl)ethane can serve as preceramic polymers. google.com After 3D printing a polymeric structure, it can be pyrolyzed at high temperatures to form a ceramic object with the same complex shape. This polymer-to-ceramic conversion opens up possibilities for manufacturing intricate ceramic components for aerospace, electronics, and biomedical applications. rsc.orgbohrium.com

| 3D Printing Technology | Potential of 1,2-Bis(trivinylsilyl)ethane |

| Stereolithography (SLA) | Formulation of photosensitive resins for high-resolution printing. |

| Digital Light Processing (DLP) | Rapid fabrication of complex polymeric and ceramic parts. |

| Material Jetting | Development of jettable inks for multi-material printing. infinite-science.de |

Future research in this area will focus on optimizing the formulation of 1,2-Bis(trivinylsilyl)ethane-based resins to control their viscosity, curing kinetics, and the mechanical properties of the final printed objects. rsc.org

Synergistic Research with Nanomaterial Science

The integration of nanomaterials with polymers can lead to nanocomposites with enhanced properties that are not achievable with the individual components alone. The versatile chemistry of 1,2-Bis(trivinylsilyl)ethane makes it an ideal matrix material for the dispersion of a wide range of nanofillers.

| Nanofiller | Potential Property Enhancement |

| Carbon Nanotubes | Increased electrical conductivity, enhanced mechanical strength. |

| Graphene | Improved thermal conductivity, gas barrier properties. |

| Metallic Nanoparticles | Catalytic activity, plasmonic properties. |

| Ceramic Nanoparticles | Increased hardness and wear resistance. |

The development of hierarchical structures, where the nanoscale organization of the composite is precisely controlled, is a key area of future research. By controlling the polymerization of 1,2-Bis(trivinylsilyl)ethane in the presence of self-assembling nanomaterials, it may be possible to create materials with anisotropic properties and complex functionalities.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for Silane, 1,2-ethanediylbis[trichloro-?

- Methodological Answer : The compound is typically synthesized via chlorination of ethane-1,2-diylbis(dimethylsilane) using excess chlorine gas under controlled anhydrous conditions. Key steps include:

- Purification of precursors (e.g., dimethylsilane derivatives) via fractional distillation.

- Reaction monitoring using gas chromatography (GC) to track chlorination progress.

- Post-synthesis isolation via vacuum distillation to remove unreacted chlorine and byproducts .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄Cl₆Si₂ | |

| CAS No. | 2504-64-5 | |

| Boiling Point | 143–145°C (dec.) |

Q. Which spectroscopic techniques are most effective for characterizing Silane, 1,2-ethanediylbis[trichloro-?

- Methodological Answer :

- IR Spectroscopy : Identifies Si-Cl stretching vibrations (450–550 cm⁻¹) and Si-C bonds (750–800 cm⁻¹). Discrepancies in peak assignments may arise due to overlapping signals, necessitating comparison with computational models (e.g., DFT) .

- NMR Spectroscopy : ¹H NMR is less informative due to symmetry, but ²⁹Si NMR resolves distinct silicon environments (δ ≈ 20–30 ppm for Si-Cl) .

- Mass Spectrometry (MS) : Confirms molecular ion clusters (e.g., [M-Cl]⁺ fragments) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use inert atmosphere gloveboxes to prevent hydrolysis (reacts violently with moisture).

- Employ chemical-resistant PPE (e.g., neoprene gloves, face shields) due to corrosive and lacrimatory properties.

- Store in sealed, amber glass containers under nitrogen to avoid photodegradation .

Advanced Research Questions

Q. How can computational modeling address gaps in experimental spectral data for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to simulate IR and NMR spectra. Compare with experimental data to validate assignments.

- Address discrepancies (e.g., shifted Si-Cl peaks) by adjusting solvent effects or basis sets in simulations .

Q. What strategies optimize cross-linking efficiency in polymer blends using this silane?

- Methodological Answer :

- Thermal Activation : Blend with polystyrene (PS) at 5–10 wt%, spin-coat thin films, and cross-link at 120–150°C for 1–2 hours. Monitor gel content via Soxhlet extraction .

- Kinetic Studies : Use differential scanning calorimetry (DSC) to determine activation energy (Eₐ) of cross-linking reactions. Adjust heating rates (2–10°C/min) to optimize network formation .

Q. How should researchers resolve contradictions in thermal stability data reported across studies?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., N₂ atmosphere, 10°C/min). Compare decomposition onset temperatures with literature.

- Identify confounding factors (e.g., residual solvents, impurities) via elemental analysis (EA) or X-ray photoelectron spectroscopy (XPS) .

Q. What experimental designs mitigate side reactions during functionalization of this silane?

- Methodological Answer :

- Controlled Stoichiometry : Limit nucleophilic reagents (e.g., alcohols, amines) to <1.2 equivalents to avoid over-substitution.

- Low-Temperature Reactions : Conduct substitutions at –20°C to suppress Si-Cl bond cleavage.

- In Situ Monitoring : Use Raman spectroscopy to track Si-Cl bond consumption in real time .

Key Challenges and Solutions

- Data Gaps : NIST databases lack reference spectra for this compound. Researchers should validate findings via peer-reviewed computational models and collaborative replication studies .

- Safety vs. Reactivity : Balance inert handling requirements with reaction conditions by optimizing solvent systems (e.g., dry THF or toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.